REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH:5]1([C:8]([CH2:10][CH:11]2[CH2:13][CH2:12]2)=O)[CH2:7][CH2:6]1.CO.[BH4-].[Na+]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl.O>[CH:5]1([CH:8]([NH:4][CH2:1][CH2:2][CH3:3])[CH2:10][CH:11]2[CH2:13][CH2:12]2)[CH2:7][CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)CC1CC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 18 hours stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After overnight stirring at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
evaporate under vacuum
|
Type
|
EXTRACTION
|
Details
|
extract with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
Extract with 2N hydrochloric acid
|
Type
|
WASH
|
Details
|
Wash with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
Extract with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain a colourless oil
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(CC1CC1)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |